molecular formula C11H15NO4 B2395909 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid CAS No. 2059954-20-8

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid

Katalognummer: B2395909
CAS-Nummer: 2059954-20-8
Molekulargewicht: 225.244
InChI-Schlüssel: YTPVBUWQMPFOFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid (CAS 2059954-20-8) is a small molecule building block featuring a Boc-protected azetidine ring and a propiolic acid terminus . With a molecular formula of C11H15NO4 and a molecular weight of 225.24 g/mol, this compound is characterized by its high purity, typically ≥95% . The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in synthetic organic and medicinal chemistry, providing robust protection for amines during multi-step syntheses and allowing for facile deprotection under mild acidic conditions. The presence of the propiolic acid group, with its terminal alkyne functionality, makes this compound a highly versatile intermediate for click chemistry applications, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,2,3-triazole linkages . This reactivity is essential for constructing molecular conjugates, probes, and complex architectures in drug discovery efforts. This compound is a valuable synthon for researchers developing novel pharmacologically active molecules, particularly those targeting the azetidine scaffold as a saturated bioisostere for amides or aromatic rings to improve metabolic stability and physicochemical properties . It serves as a key precursor in the synthesis of more complex structures, such as protease inhibitors or GPIIb/IIIa receptor antagonists referenced in cardiovascular prodrug research . The molecule's structural features make it suitable for exploring structure-activity relationships (SAR) in lead optimization campaigns. This product is strictly for research and development purposes and is not intended for diagnostic or therapeutic use. Handle with care in accordance with all applicable laboratory safety regulations; refer to the supplied Safety Data Sheet for detailed hazard information .

Eigenschaften

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-11(2,3)16-10(15)12-6-8(7-12)4-5-9(13)14/h8H,6-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPVBUWQMPFOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059954-20-8
Record name 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

The synthesis of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid typically involves the following steps:

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid serves as a versatile building block for synthesizing complex organic molecules. It is utilized in various organic transformations due to its ability to undergo oxidation, reduction, and substitution reactions.

Biology

This compound has garnered attention in biological research for its potential role in studying enzyme mechanisms and protein-ligand interactions. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, impacting processes such as cancer cell proliferation.

Industry

In industrial applications, this compound is valuable for producing specialty chemicals and materials. Its unique properties allow it to be used in formulations requiring specific reactivity or stability.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that certain analogs inhibit the growth of various cancer cell lines, including breast and lung cancers. The proposed mechanism involves apoptosis induction through intrinsic and extrinsic pathways.

Antimicrobial Properties

The compound also demonstrates potential antimicrobial activity against Gram-positive bacteria, attributed to its structural features that enhance membrane penetration.

In Vitro Antiproliferative Activity

A study evaluated the antiproliferative effects of various derivatives on human cancer cell lines. Some compounds exhibited IC50 values lower than standard chemotherapeutics like irinotecan, indicating enhanced efficacy in inhibiting cancer cell growth.

Enzyme Interaction Studies

Molecular docking studies have shown that this compound forms stable complexes with target enzymes, suggesting its potential for drug development focused on enzyme inhibition.

Wirkmechanismus

The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the azetidine ring, allowing selective reactions to occur at other sites. The propiolic acid moiety can participate in various chemical reactions, leading to the formation of new compounds with desired properties .

Vergleich Mit ähnlichen Verbindungen

Positional Isomer: 3-{1-[(tert-Butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic Acid

CAS : 2648939-83-5
Key Differences :

  • Applications: Limited commercial availability (discontinued status noted in 2025), suggesting niche use in stereospecific syntheses .

Saturated Analog: 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic Acid

CAS : 1536183-80-8
Key Differences :

  • Replaces the alkyne with a single bond (propanoic acid), reducing acidity (pKa ~4–5) and eliminating click reactivity.
  • Molecular Formula: C₁₁H₁₉NO₄; Molar Mass: 229.28 g/mol. Implications: Enhanced stability under basic conditions but less versatile in conjugation chemistry .

Fmoc-Protected Analog: 3-{1-[(9H-Fluoren-9-ylmethoxy)carbonyl]azetidin-3-yl}prop-2-ynoic Acid

Molecular Formula: C₂₀H₁₉NO₄; Molar Mass: 337.38 g/mol Key Differences:

  • Fmoc group replaces Boc, offering orthogonal deprotection (base-sensitive vs. acid-sensitive for Boc).
  • Increased hydrophobicity due to the fluorenyl moiety, impacting solubility in aqueous systems.
    Applications : Preferred in solid-phase peptide synthesis for sequential deprotection strategies .

Bicyclic Derivative: rel-(1R,5S,6s)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid

CAS : 400720-05-0
Key Differences :

  • Carboxylic acid replaces propynoic acid, limiting metal-free conjugation options. Applications: Used in constrained peptidomimetics for kinase inhibition studies .

Pyrrolidine-Based Analog: 3-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]benzoic Acid

CAS : 889953-23-5
Key Differences :

  • Pyrrolidine ring (five-membered) instead of azetidine, increasing ring flexibility and metabolic liability.
  • Applications: Explored in CNS drug candidates due to improved blood-brain barrier penetration .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Feature
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid (Target) 2059954-20-8 C₁₁H₁₅NO₄ 225.24 Azetidine-3-yl, propynoic acid
3-{1-[(tert-Butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid (Isomer) 2648939-83-5 C₁₁H₁₅NO₄ 225.20 Azetidine-2-yl substituent
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid (Saturated analog) 1536183-80-8 C₁₁H₁₉NO₄ 229.28 Propanoic acid, no alkyne
3-{1-[(9H-Fluoren-9-ylmethoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid (Fmoc) N/A C₂₀H₁₉NO₄ 337.38 Fmoc protection, alkyne
rel-(1R,5S,6s)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid 400720-05-0 C₁₂H₁₇NO₄ 239.27 Bicyclic core, carboxylic acid
3-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]benzoic acid 889953-23-5 C₁₇H₂₁NO₄ 303.35 Pyrrolidine, benzoic acid

Key Research Findings and Implications

  • Alkyne vs. Carboxylic Acid: The propynoic acid group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a critical advantage over saturated or benzoic acid analogs .
  • Ring Size and Rigidity: Azetidine derivatives exhibit superior metabolic stability compared to pyrrolidine-based compounds, as noted in pharmacokinetic studies .
  • Protecting Group Strategy : Boc offers acid-labile protection, whereas Fmoc requires base-sensitive cleavage, allowing sequential functionalization in multi-step syntheses .
  • Bicyclic Systems : The azabicyclo[3.1.0]hexane derivative’s constrained geometry enhances binding specificity but complicates synthetic accessibility .

Biologische Aktivität

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid, with the CAS number 2059954-20-8, is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a molecular formula of C11H15NO4C_{11}H_{15}NO_4 and a molecular weight of 225.24 g/mol. Its structure includes an azetidine ring and a prop-2-ynoic acid moiety, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
  • Cell Signaling Modulation : The compound's ability to interact with cell signaling pathways suggests it could modulate inflammatory responses or apoptosis in targeted cells.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example, in vitro studies demonstrated that certain analogs inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through both intrinsic and extrinsic pathways.

Antimicrobial Properties

Research has also indicated potential antimicrobial activity against Gram-positive bacteria. The compound's structural features may enhance its ability to penetrate bacterial membranes, leading to effective inhibition of bacterial growth.

Case Studies

  • In Vitro Antiproliferative Activity : A study evaluated the antiproliferative effects of various derivatives on human cancer cell lines, revealing that some compounds exhibited IC50 values lower than standard chemotherapeutics such as irinotecan, suggesting enhanced efficacy .
  • Enzyme Interaction Studies : Molecular docking studies have shown that this compound forms stable complexes with target enzymes, indicating potential for drug development focused on enzyme inhibition .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AnticancerA549 (Lung Cancer Cells)Growth inhibition (IC50 < 10 µM)
AntimicrobialGram-positive bacteriaSignificant growth inhibition
Enzyme InhibitionVarious metabolic enzymesCompetitive inhibition observed

Q & A

Basic: What synthetic strategies are recommended for preparing 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid?

Answer:
The synthesis typically involves:

  • Boc Protection : Reacting the azetidine amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) to install the Boc group .
  • Alkyne Functionalization : Coupling the Boc-protected azetidine with propiolic acid derivatives under Sonogashira or copper-catalyzed conditions to introduce the propiolic acid moiety.
  • Purification : Use column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or preparative HPLC to isolate the product, ensuring >95% purity .
    Key Considerations : Optimize reaction temperature (often 0–25°C) and solvent polarity (e.g., DCM or THF) to minimize side reactions.

Basic: Which analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and alkyne proton (δ ~2.5–3.5 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity. Use C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (theoretical [M+H]⁺ for C₁₃H₁₈NO₄: 276.1236) .
  • IR Spectroscopy : Detect characteristic Boc carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and alkyne (C≡C stretch at ~2100–2260 cm⁻¹) .

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., P95) if aerosolized .
  • Storage : Store under nitrogen at -18°C in airtight containers to prevent hydrolysis of the Boc group .
  • Incompatibilities : Avoid strong acids/bases (risk of Boc deprotection) and oxidizing agents (potential alkyne reactivity) .

Advanced: How can researchers evaluate the compound’s stability under varying experimental conditions?

Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures (e.g., >150°C for Boc stability) .
  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC. Boc groups are labile under acidic conditions (pH <3) .
  • Solvent Compatibility : Test solubility and stability in DMSO, DMF, or aqueous mixtures. Alkyne moieties may react with protic solvents over time .

Advanced: How should contradictions in reported reactivity or stability data be addressed?

Answer:

  • Controlled Replication : Reproduce conflicting experiments under identical conditions (e.g., solvent, temperature, reagent ratios) .
  • Cross-Validation : Use orthogonal analytical methods (e.g., NMR + LC-MS) to confirm results. For example, unexpected byproducts from alkyne dimerization may explain discrepancies .
  • Environmental Controls : Document atmospheric conditions (humidity, O₂ levels), as moisture or oxygen may alter reactivity .

Advanced: What methodologies are suitable for investigating this compound’s potential in drug discovery?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based activity assays. The alkyne group may enable click chemistry for probe functionalization .
    • Cellular Uptake : Use LC-MS or fluorescent tagging to quantify intracellular accumulation in cell lines .
  • Pharmacokinetics : Perform microsomal stability assays (liver microsomes + NADPH) to assess metabolic liability of the Boc group .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified azetidine or alkyne substituents and compare bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.